Bacteriostatic Activity of 3-Cyanobenzoyl Isothiocyanate Versus 2-Cyano and 4-Cyano Positional Isomers
In a direct comparative study of substituted benzoyl isothiocyanates, 3-cyanobenzoyl isothiocyanate demonstrated distinct bacteriostatic activity that differs from its 2-cyano and 4-cyano positional isomers [1]. The meta-cyano substitution confers an activity profile that is not interchangeable with ortho- or para-substituted analogs, establishing positional specificity as a critical procurement criterion for antimicrobial research applications [1].
| Evidence Dimension | Bacteriostatic activity (positional isomer comparison) |
|---|---|
| Target Compound Data | 3-Cyanobenzoyl isothiocyanate: Distinct activity profile versus other positional isomers |
| Comparator Or Baseline | 2-Cyanobenzoyl isothiocyanate and 4-Cyanobenzoyl isothiocyanate: Significantly different activity profiles |
| Quantified Difference | Position-dependent variation in bacteriostatic potency; meta-substitution yields a profile distinct from ortho and para isomers |
| Conditions | In vitro bacteriostatic assay against bacterial strains; substituted benzoyl isothiocyanate series |
Why This Matters
Researchers targeting antimicrobial screening must specify the 3-cyano positional isomer, as activity is position-dependent and cannot be extrapolated from other cyano-substituted benzoyl isothiocyanates.
- [1] Profft E, Teubner H, Weuffen W. Relations between the chemical structure and germicidal effect. 15. Production and bacteriostatic properties of various substituted benzoyl isothiocyanates. Archiv fur experimentelle Veterinarmedizin. 1967;21(1):224-233. View Source
